ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Overview
Description
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate is a chemical compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
Mechanism of Action
Target of Action
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate, also known as Ethyl 2-(Chroman-4-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Coumarins, the parent compounds, have been intensively screened for different biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
Coumarins have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Coumarins have been found to exhibit a variety of biological effects, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate typically involves the reaction of 3,4-dihydro-2H-chromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to enhance the efficiency and sustainability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a fully saturated ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Saturated chromane derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate can be compared with other chromene derivatives, such as:
Coumarins: These compounds also contain a benzopyran ring system but differ in their substitution patterns and biological activities.
Chromones: Similar to chromenes but with a carbonyl group at the 2-position, leading to different chemical reactivity and applications.
Flavonoids: Naturally occurring compounds with a similar core structure but with additional hydroxyl groups and other substituents, contributing to their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromene derivatives .
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGKSYAFMJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557341 | |
Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119304-96-0 | |
Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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